molecular formula C18H21FN2O3S B2425286 2-[[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine CAS No. 2379996-01-5

2-[[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine

Cat. No.: B2425286
CAS No.: 2379996-01-5
M. Wt: 364.44
InChI Key: YCAMHDVZVGKIOP-UHFFFAOYSA-N
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Description

The compound “2-[[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The molecule also includes a fluorophenyl group, which is known to enhance the biological activity of many drugs .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is used in the synthesis of this compound . This process involves a radical approach and is paired with a Matteson–CH 2 –homologation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a fluorophenyl group at position 3 (R 1) of the pyrrolidine sulfonamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include catalytic protodeboronation of alkyl boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, particularly the protodeboronation process . Additionally, more research could be done to understand its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-14-4-2-6-18(20-14)24-13-15-5-3-11-21(12-15)25(22,23)17-9-7-16(19)8-10-17/h2,4,6-10,15H,3,5,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAMHDVZVGKIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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